![molecular formula C12H12N6S B2367184 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-54-0](/img/structure/B2367184.png)
3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Triazolopyrimidines are a subclass of pyrimidines that have been studied for their potential as CDK2 inhibitors, which could make them valuable in cancer treatment .
Synthesis Analysis
Pyrimidines can be synthesized through various methods, including substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon positions 2, 4, 5, and 6 . The synthesis of triazolopyrimidines often involves cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of pyrimidines and triazolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions due to their electron-rich nitrogen-containing heterocycle . The specific reactions that “3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have garnered significant attention as potential anticancer agents. Due to their structural resemblance to DNA and RNA nucleotide base pairs, they hold promise in cancer treatment. Researchers have designed novel pyrimidine derivatives with anticancer activity. These compounds can inhibit tumor growth, induce apoptosis, and interfere with cancer cell proliferation . Further studies are needed to optimize their efficacy and safety.
Anti-Inflammatory Properties
Certain pyrimidine scaffolds, including derivatives of 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine , exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and provide therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases .
Antimicrobial Activity
Researchers have explored the antimicrobial potential of pyrimidine derivatives. For instance, 6,7-disubstituted phenyl-3-pyridin-4-yl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, a class of pyrimidine-containing compounds, were screened for antimicrobial activity . Such investigations contribute to our understanding of their role in combating infections.
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s suggested that the nitrogen atom in the pyridine ring might interact with met332, which could potentially enhance the activity of the compound . This interaction could lead to changes in the target protein’s function, thereby affecting the cell cycle.
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and apoptosis . The compound’s interaction with its target could potentially disrupt these pathways, leading to changes in cell behavior.
Pharmacokinetics
In silico studies of similar compounds suggest suitable pharmacokinetic properties . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its target in the body.
Result of Action
Similar compounds have been reported to have anti-proliferative effects on cancer cells . This suggests that the compound could potentially inhibit cell growth and induce apoptosis.
Future Directions
properties
IUPAC Name |
3-ethyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-2-18-11-10(16-17-18)12(15-8-14-11)19-7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSUKNBPGEUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CN=CC=C3)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

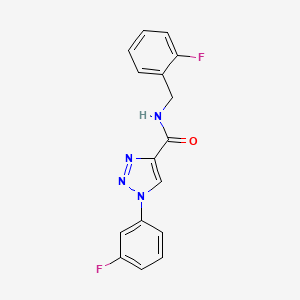
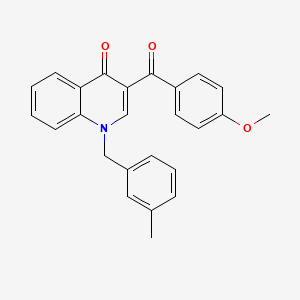
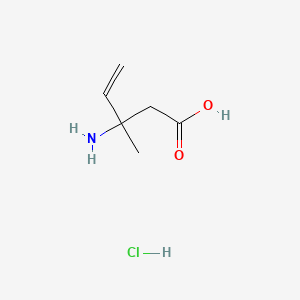
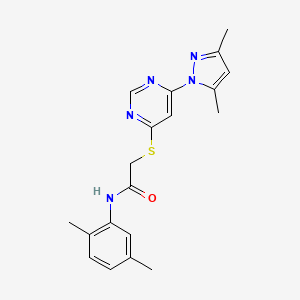
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)
![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)
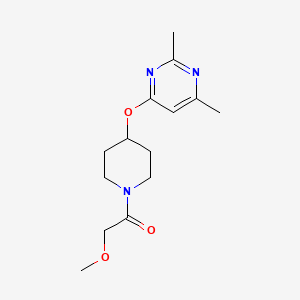
![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)
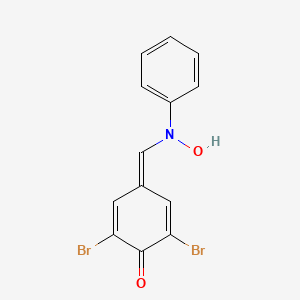
![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)
![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)